REACTION_SMILES
|
[Br:4][c:5]1[cH:6][c:7]2[c:8]([s:9][cH:10][cH:11]2)[cH:12][cH:13]1.[Cu:1][C:2]#[N:3].[NH2:20][CH2:21][CH2:22][NH2:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[C:2](#[N:3])[c:5]1[cH:6][c:7]2[c:8]([s:9][cH:10][cH:11]2)[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccc2sccc2c1
|
Name
|
N#C[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc2sccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |